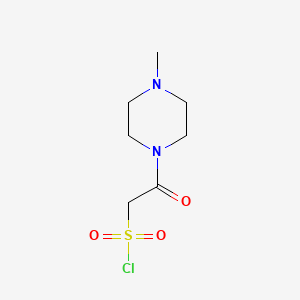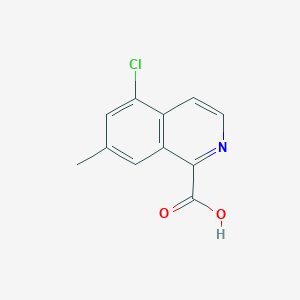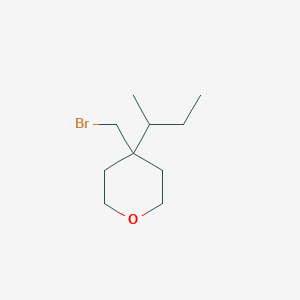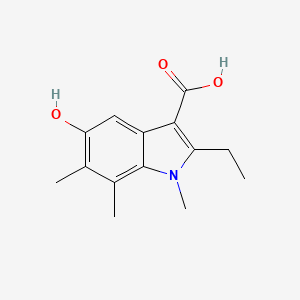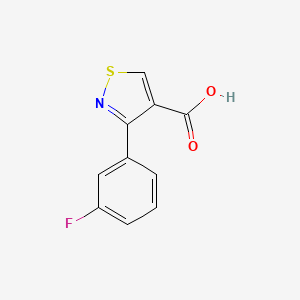![molecular formula C13H16N2O4 B13207628 2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)
2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Methoxylation and Propan-2-yloxylation:
Acetic Acid Substitution:
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of catalysts, controlled reaction conditions, and purification techniques are crucial for efficient production .
Analyse Chemischer Reaktionen
2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
Wissenschaftliche Forschungsanwendungen
2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methoxyacetic acid: A derivative of acetic acid with distinct chemical properties and applications.
Propargyl compounds: Compounds with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(6-methoxy-5-propan-2-yloxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C13H16N2O4/c1-7(2)19-12-4-8-9(5-11(12)18-3)14-15-10(8)6-13(16)17/h4-5,7H,6H2,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ZPHALGWJRQWPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(NN=C2C=C1OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


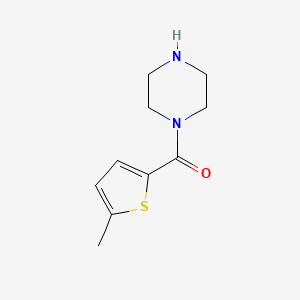
![1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol](/img/structure/B13207555.png)
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
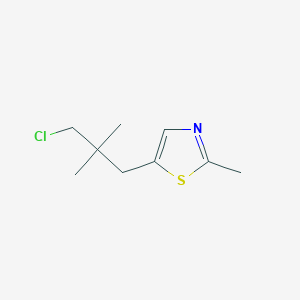
![Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13207588.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
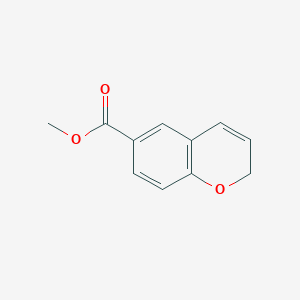
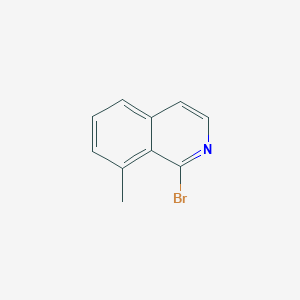
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
